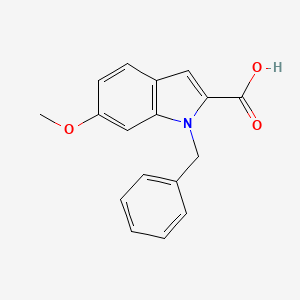
(2-Isopropylthiazol-4-yl)methanamine
Übersicht
Beschreibung
(2-Isopropylthiazol-4-yl)methanamine, commonly referred to as IPTMA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic amine with a molecular formula of C4H8N2S and a molecular weight of 120.19 g/mol. IPTMA has a melting point of 161-162 °C and a boiling point of 220-221 °C. It is a colorless liquid with a faint odor.
Wissenschaftliche Forschungsanwendungen
Chemical Properties
“(2-Isopropylthiazol-4-yl)methanamine” is a solid compound with the molecular weight of 229.17 . It is also known as “(2-isopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride” and has the CAS Number: 1171981-10-4 .
Antibacterial Activity
This compound has been found to have emergent antibacterial activity . Specifically, derivatives of this compound that combine thiazole and sulfonamide, groups with known antibacterial activity, have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Antifungal Activity
In addition to its antibacterial properties, “(2-Isopropylthiazol-4-yl)methanamine” has also demonstrated antifungal activity . This makes it a potential candidate for the development of new antifungal drugs.
Antitubercular Activity
Research has shown that this compound has antitubercular activity against M. Tuberculosis H37Rv strain . This suggests its potential use in the treatment of tuberculosis.
Use in Conjunction with Cell-Penetrating Peptides
The compound has been studied in conjunction with cell-penetrating peptides, specifically octaarginine . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .
Potential for Development of Hybrid Antimicrobials
The compound’s ability to combine the effect of two or more agents represents a promising antibacterial therapeutic strategy . This could lead to the development of hybrid antimicrobials that are more effective in combating bacterial infections.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors, to exert their effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes. More research is needed to elucidate the specific interactions and resulting changes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Isopropylthiazol-4-yl)methanamine . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Eigenschaften
IUPAC Name |
(2-propan-2-yl-1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQYISWPMYXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropylthiazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)
![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)


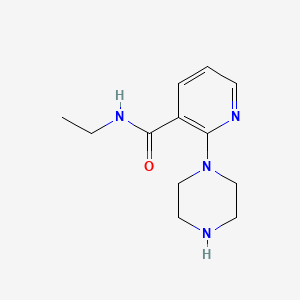
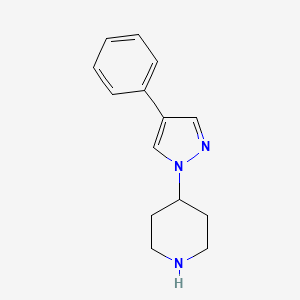
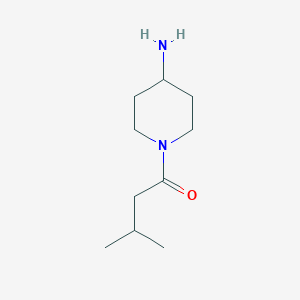
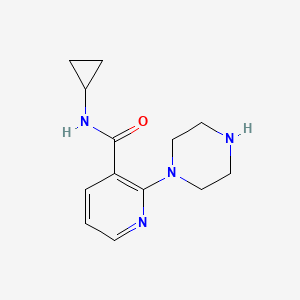
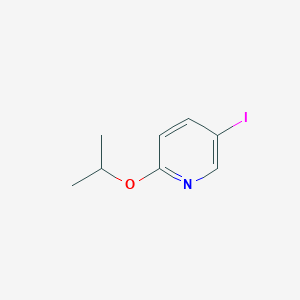

![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)
